5-Isopropyl--2-thiouracil
Description
Contextualizing 5-Isopropyl-2-Thiouracil in Pyrimidine (B1678525) and Thiouracil Chemistry
5-Isopropyl-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family of molecules. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The core of 5-Isopropyl-2-thiouracil is the thiouracil structure, a pyrimidine derivative where the oxygen atom at the second position is replaced by a sulfur atom, and which has two carbonyl groups at positions 2 and 4. Specifically, in 5-Isopropyl-2-thiouracil, an isopropyl group is attached to the fifth carbon of the thiouracil ring. This substitution is a key feature that influences its chemical and biological properties.
Thiouracils, including 5-Isopropyl-2-thiouracil, are recognized for their diverse biological activities, which has led to significant interest in their synthesis and modification. The presence of the sulfur atom and the pattern of substitution on the pyrimidine ring are crucial for their biological function.
Historical Trajectories and Current Research Trends of Substituted Thiouracil Compounds
The study of thiouracil and its derivatives has a notable history rooted in medicinal chemistry. The initial discovery of the biological effects of thiourea (B124793) compounds, such as the taste phenomenon of phenylthiocarbamide (PTC) in 1931, paved the way for investigating related structures. wikipedia.org The synthesis of various substituted 2-thiouracils was reported as early as 1948. acs.org Historically, thiouracil derivatives were among the first compounds used as antithyroid agents.
Current research on substituted thiouracil compounds has expanded significantly beyond their initial applications. Modern synthetic methods, including continuous flow chemistry and microwave irradiation, have enabled the efficient production of a wide array of thiourea and thiouracil derivatives. nih.gov A major trend in current research is the exploration of these compounds for their potential as anticancer agents. nih.govnih.gov For instance, researchers are designing and synthesizing novel thiouracil derivatives to act as inhibitors of enzymes like histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are crucial in the cell cycle of cancer cells. nih.govnih.gov
Furthermore, the broad biological activities of thiouracils have been investigated, including their antiviral, antibacterial, and antifungal properties. ontosight.ai The focus of recent studies is often on establishing structure-activity relationships (SAR), where different substituents on the thiouracil ring are systematically varied to optimize a desired biological effect. nih.gov This includes the use of computational methods like molecular docking to predict how these compounds might interact with biological targets. nih.gov
Scope and Significance of Academic Inquiry into 5-Isopropyl-2-Thiouracil
Academic inquiry into 5-Isopropyl-2-thiouracil and related substituted thiouracils is driven by their potential in drug discovery and medicinal chemistry. The significance of these compounds lies in their versatile chemical scaffold, which allows for the introduction of various functional groups to modulate their biological activity.
The scope of research includes:
Synthesis of Novel Derivatives: Chemists are continuously developing new methods to synthesize and modify thiouracil compounds, including those with an isopropyl group at the 5-position, to create libraries of compounds for biological screening.
Biological Evaluation: A primary focus is the investigation of the cytotoxic effects of these compounds against various cancer cell lines. nih.gov For example, derivatives of 2-thiouracil (B1096) have been tested against ovarian, colon, breast, and liver cancer cells. nih.gov
Mechanism of Action Studies: Researchers are delving into how these compounds exert their biological effects. This includes studies on cell cycle arrest, apoptosis (programmed cell death) induction, and the inhibition of specific enzymes like CDK2A. nih.gov
Structure-Activity Relationship (SAR) Studies: A significant part of the academic inquiry involves understanding how the specific placement and nature of substituents, such as the isopropyl group, influence the compound's efficacy and selectivity. nih.gov
The academic interest in compounds like 5-Isopropyl-2-thiouracil is underscored by the continuous publication of research detailing the synthesis of new derivatives and their promising biological activities, highlighting the ongoing effort to develop new therapeutic agents based on the thiouracil core. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYFWCFWCLTDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873580 | |
| Record name | 5-Isopropyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18718-34-8 | |
| Record name | 5-Isopropyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 5 Isopropyl 2 Thiouracil
Synthesis of Advanced 5-Isopropyl-2-Thiouracil Derivatives
Design and Preparation of Fused Ring Systems Incorporating the Thiouracil Scaffold
The fusion of a second ring system to the 5-isopropyl-2-thiouracil core represents a significant area of chemical exploration. Such modifications can rigidly constrain the molecule's conformation and introduce new points of interaction. Common strategies involve the cyclization of reactive intermediates derived from the thiouracil ring.
One prominent class of fused systems is the thiazolo[4,5-d]pyrimidines . These can be conceptualized as 7-thia-analogs of purines, where the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a sulfur atom. researchgate.net The synthesis of such systems often begins with a suitably substituted 2-thiouracil (B1096) derivative. For instance, a general approach involves the reaction of a 4-amino-5-substituted-2-thiouracil with a reagent that provides the atoms necessary to form the fused thiazole (B1198619) ring.
A representative synthetic pathway to a thiazolo[4,5-d]pyrimidine (B1250722) system is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Amino-5-bromo-2-chloro-6-methylpyrimidine | Carbon disulfide, KOH, DMF | 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione |
| 2 | 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Alkyl halides, Et3N, Acetonitrile | Alkylthio derivatives |
| Table 1: General synthetic scheme for thiazolo[4,5-d]pyrimidines. researchgate.netresearchgate.net |
While this specific example starts with a pre-halogenated pyrimidine (B1678525), similar methodologies can be adapted for 5-isopropyl-2-thiouracil, potentially starting from 6-amino-5-isopropyl-2-thiouracil. The amino group at position 6 is crucial for the annulation of the second ring.
Another important fused ring system is the pyrimido[4,5-d]pyrimidine core. The synthesis of these derivatives can be achieved through a one-pot reaction involving a 6-amino-2-thiouracil (B86922) derivative, an amine, and formaldehyde. znaturforsch.com This Mannich-type reaction leads to the formation of a new pyrimidine ring fused to the starting thiouracil.
A general reaction for the formation of a 2-thiopyrimido[4,5-d]pyrimidine is as follows:
| Starting Material | Reactants | Product |
| 6-Amino-1-methyl-2-thiouracil | Primary amines, Formalin (40%) | 6-Substituted-1-methyl-2,5,7,8-tetrahydro-2-thiopyrimido[4,5-d]pyrimidine-4-ones |
| Table 2: Synthesis of 2-thiopyrimido[4,5-d]pyrimidines. znaturforsch.com |
The application of this methodology to 6-amino-5-isopropyl-2-thiouracil would be a direct route to novel fused derivatives. The choice of the primary amine allows for the introduction of a variety of substituents at position 6 of the newly formed ring, enabling the creation of a library of compounds for further investigation.
Synthesis of Heteroatom Analogues (e.g., Selenium Analogues)
The replacement of the sulfur atom in the thiouracil ring with other heteroatoms, such as selenium, offers another avenue for chemical derivatization. These selenium analogues, or selenouracils, can exhibit different chemical and physical properties compared to their sulfur counterparts.
The synthesis of 6-isopropyl-2-selenouracil , the direct selenium analogue of 5-isopropyl-2-thiouracil, has been reported. The structural characterization of this compound has been carried out, confirming the successful incorporation of the selenium atom into the pyrimidine ring.
A general method for preparing 5-selenium-substituted uracil (B121893) derivatives involves the addition of methyl hypobromite (B1234621) to the 5,6-double bond of a uracil derivative, followed by reaction with sodium diselenide. nih.gov While this method targets the C5 position, the synthesis of 2-selenouracils typically involves the use of selenium-containing reagents in the initial ring formation. For instance, the reaction of an appropriate β-ketoester with selenourea (B1239437) can yield the corresponding 2-selenouracil (B97483).
The synthesis of 2-selenouracil itself can be achieved through established procedures, which can be adapted for substituted derivatives. biointerfaceresearch.com The oxidation pathways of 2-selenouracil and 2-thiouracil have been shown to differ significantly, with the selenium analogue being more prone to oxidation. biointerfaceresearch.com
While the synthesis of tellurium analogues of 5-isopropyl-2-thiouracil has not been explicitly detailed in the literature, general methods for preparing tellurium-containing heterocycles could potentially be adapted for this purpose. Such an endeavor would likely involve the use of tellurium-containing reagents like tellurourea in condensation reactions.
Structure Activity Relationship Sar Investigations of 5 Isopropyl 2 Thiouracil Derivatives
Influence of Substituents at N-1, S-2, and Other Positions on Pharmacological Profiles
While the C-5 isopropyl group is vital, modifications at other positions of the thiouracil scaffold are also crucial for modulating the pharmacological profile.
N-1 Position: Alkylation at the N-1 position with various groups has been shown to be advantageous for antiviral activity. For instance, the introduction of an ethoxymethyl group at N-1 of a 5-isopropyluracil (B100484) derivative resulted in 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, a compound that was potent enough to be selected for clinical evaluation as an anti-HIV-1 agent. nih.gov Other alkylations, such as with a butyl group, have also yielded active compounds, indicating that this position is a key site for modification to enhance ligand-target interactions. nih.gov
S-2 Position: The sulfur atom at the C-2 position is another important site for derivatization. Replacing the proton of the thiol group with various substituents can significantly enhance potency. A prominent example is the introduction of a (methylthiomethyl)thio group at this position, which, in combination with optimal groups at C-5 and C-6, resulted in a lead compound with an IC₅₀ of less than 1 nM against HIV replication. nih.gov This modification allows the molecule to occupy additional space within the enzyme's binding pocket, thereby increasing affinity.
C-6 Position: The C-6 position has been extensively studied, with the introduction of a benzyl (B1604629) group being a common strategy for achieving potent anti-HIV activity. nih.gov The combination of a 6-benzyl group with a 5-isopropyl group is a hallmark of several highly active non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Further substitutions on the aryl ring of the benzyl group can also fine-tune the activity and resistance profile. nih.gov
Other modifications, such as the introduction of a sulfonamide moiety at the C-5 position of the general 2-thiouracil (B1096) scaffold, have been explored for developing anticancer and antioxidant agents, demonstrating the versatility of the thiouracil core for creating diverse pharmacological profiles. pharmacophorejournal.commdpi.comresearchgate.net
Correlation between Molecular Structural Features and Ligand-Target Interactions
The biological activity of 5-isopropyl-2-thiouracil derivatives is a direct consequence of their specific molecular interactions with target proteins, most notably the NNI binding pocket of HIV-1 RT.
The NNI binding site is a predominantly hydrophobic pocket adjacent to the polymerase active site. The various substituents on the thiouracil ring are oriented to maximize favorable interactions within this pocket.
C-5 Isopropyl Group: This group fits into a hydrophobic subpocket. Its primary role is to interact with and displace the Tyr181 and Tyr188 residues. As previously mentioned, its bulk is critical for inducing a conformational change in Tyr181, which is a key mechanism for activity against resistant viral strains. nih.gov
C-6 Benzyl Group: This aromatic moiety occupies a hydrophobic cavity defined by amino acid residues such as Pro236, Phe227, Leu234, and Trp229. The pi-stacking and hydrophobic interactions between the benzyl ring and these residues anchor the inhibitor within the pocket.
Thiouracil Ring: The core heterocyclic ring serves as the central scaffold. The N-3 proton and the C-4 carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming a critical hydrogen bond with the main chain of Lys101. This interaction is a conserved feature among many NNRTIs.
S-2 Substituent: The extended [(methylthiomethyl)thio] group on the S-2 position accesses a hydrophobic channel, further stabilizing the ligand-enzyme complex. nih.gov
| Structural Feature | Interacting Component of Target | Primary Type of Interaction |
|---|---|---|
| C-5 Isopropyl Group | Hydrophobic pocket including Tyr181, Tyr188 | Hydrophobic; Conformational induction |
| C-6 Benzyl Group | Aromatic residues (Phe227, Trp229) | Hydrophobic; π-π stacking |
| Thiouracil N3-H and C4=O | Main chain of Lys101 | Hydrogen bonding |
| S-2 (e.g., -S-CH2-S-CH3) | Hydrophobic channel | Hydrophobic |
Rational Design Principles for Optimized 5-Isopropyl-2-Thiouracil Analogues
Based on extensive SAR and structural studies, several key principles have emerged for the rational design of optimized 5-isopropyl-2-thiouracil analogues, particularly as anti-HIV agents.
Maximize Hydrophobic Interactions at C-5: A large and hydrophobic group at the C-5 position is essential. The isopropyl group offers an excellent balance of size and hydrophobicity to effectively interact with the Tyr181/Tyr188 region of the NNI binding pocket, conferring high potency and a better resistance profile. nih.govnih.gov
Incorporate a C-6 Benzyl Moiety: The presence of a benzyl group at the C-6 position is a critical pharmacophoric element that anchors the molecule in a key hydrophobic region of the binding site. nih.gov
Functionalize the N-1 Position: Introducing small alkoxymethyl groups, like ethoxymethyl, at the N-1 position is a proven strategy to enhance antiviral activity, likely by establishing additional favorable contacts within the NNI pocket. nih.gov
Maintain Key Hydrogen Bonding Capacity: The core thiouracil structure, specifically the N3-H donor and C4=O acceptor, must be preserved to maintain the crucial hydrogen bond interaction with the backbone of Lys101 in the HIV RT enzyme.
By adhering to these principles, researchers can rationally design and synthesize novel 5-isopropyl-2-thiouracil analogues with potentially superior potency, improved drug resistance profiles, and optimized pharmacological properties.
Molecular and Biochemical Mechanisms of Action
Elucidation of Antithyroid Mechanisms
Thiouracil derivatives are known for their antithyroid properties, which primarily stem from their ability to interfere with the synthesis of thyroid hormones. saegre.org.arlouisville.eduekb.eg This interference is a multi-faceted process involving the inhibition of key enzymes and potential modulation of the immune system.
Inhibition of Thyroid Peroxidase (TPO)-Mediated Iodination and Coupling Reactions
The primary mechanism of antithyroid action for thiouracil compounds is the inhibition of thyroid peroxidase (TPO). saegre.org.arlouisville.edunih.gov TPO is a crucial enzyme in the thyroid gland responsible for catalyzing the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). wikipedia.org Thiouracils, including 5-isopropyl-2-thiouracil, act as competitive inhibitors of TPO. nih.govwho.int They compete with iodide for the oxidized form of the enzyme, thereby preventing the incorporation of iodine into thyroglobulin. nih.gov This inhibition effectively reduces the production of thyroid hormones. The IC50 value for the inhibition of TPO by the related compound 6-n-propyl-2-thiouracil (PTU) is reported to be 30 µM. nih.gov
Modulation of Iodothyronine Deiodinase (ID-1) Activity
In addition to inhibiting thyroid hormone synthesis, some thiouracil derivatives can also affect the peripheral conversion of T4 to the more biologically active T3. This conversion is catalyzed by iodothyronine deiodinases, with type 1 deiodinase (ID-1) being a key enzyme in this process. Propylthiouracil (PTU) is known to inhibit ID-1 by reacting with the selenenyl iodide intermediate of the enzyme. nih.gov This inhibition leads to a rapid decrease in serum T3 levels. who.int While the specific inhibitory effect of 5-isopropyl-2-thiouracil on ID-1 is not as extensively documented as that of PTU, the structural similarity suggests a potential for similar activity. The inhibition of ID-1 by thiouracils is proposed to involve the formation of a mixed disulfide with the enzyme. nih.gov
Immunomodulatory Effects on Thyroid Cell Function in Vitro
Antithyroid drugs may also exert immunomodulatory effects. In patients with Graves' disease, an autoimmune condition characterized by hyperthyroidism, treatment with antithyroid drugs has been associated with a decrease in serum concentrations of antithyrotropin-receptor antibodies. saegre.org.arlouisville.edu Additionally, levels of other immunologically significant molecules, such as intracellular adhesion molecule 1 and soluble interleukin-2 (B1167480) and interleukin-6 receptors, have been observed to decrease. saegre.org.arlouisville.edu While the direct in vitro effects of 5-isopropyl-2-thiouracil on thyroid cell immune function are not specifically detailed in the provided results, the general class of thionamides has been shown to have immunosuppressive actions. researchgate.net It is suggested that these drugs may directly inhibit the function of T-lymphocytes. ebi.ac.uk
Mechanisms Underlying Antiviral Activity
Beyond its effects on the thyroid, 5-isopropyl-2-thiouracil and its derivatives have demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).
Inhibition of Viral Replication Pathways (e.g., HIV-1 Reverse Transcriptase Inhibition)
The primary antiviral mechanism of action for 5-isopropyl-2-thiouracil derivatives against HIV-1 is the inhibition of the viral enzyme reverse transcriptase (RT). nih.govoup.com HIV-1 RT is essential for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov 5-isopropyl-2-thiouracil belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). oup.com NNRTIs bind to an allosteric site on the HIV-1 RT, which is distinct from the active site where nucleosides bind. oup.com This binding induces a conformational change in the enzyme, leading to its inhibition and thereby blocking viral replication. nih.govoup.com
Specifically, a derivative of 5-isopropyl-2-thiouracil, S-DABO (5-isopropyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-one), has shown potent anti-HIV activity with an IC50 value of less than 1 nM for the inhibition of HIV replication. oup.com Structure-activity relationship (SAR) studies have indicated that the antiviral activity of these uracil (B121893) derivatives is related to the size of the substituent at the 5-position, with the isopropyl group contributing to increased potency. researchgate.net
Mechanisms of Anticancer Activity
Thiouracil derivatives have also been investigated for their potential as anticancer agents. Their structural similarity to pyrimidine (B1678525) bases, which are fundamental components of nucleic acids, provides a basis for their anticancer activity. nih.gov
The anticancer mechanisms of thiouracil derivatives are often linked to their ability to interfere with nucleic acid synthesis and cell cycle progression. For instance, the well-known anticancer drug 5-fluorouracil, a related pyrimidine analog, inhibits thymidylate synthase and can be misincorporated into nucleic acids, leading to cytotoxicity. nih.gov
Derivatives of 2-thiouracil (B1096) have been designed and screened for their anticancer activities. nih.govpharmacophorejournal.com For example, 2-thiouracil-5-sulfonamide derivatives have shown promising anticancer activity and have been found to inhibit cyclin-dependent kinase 2A (CDK2A). nih.govnih.gov Inhibition of CDK2A can lead to cell cycle arrest, preventing cancer cell proliferation. mdpi.com Flow cytometric analysis of a potent 2-thiouracil-5-sulfonamide derivative demonstrated its ability to induce cell growth arrest at different phases of the cell cycle and stimulate apoptosis in various cancer cell lines. mdpi.com The incorporation of 5-iodo-2-thiouracil into melanoma cells has been shown to be dependent on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, suggesting a potential for targeted therapy in melanoma. nih.gov
Antioxidant Mechanisms of Action
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. researchgate.net Thiouracil derivatives have been investigated for their antioxidant properties.
A primary mechanism of antioxidant action is the direct neutralization of harmful free radicals. nih.gov Derivatives of 2-thiouracil have demonstrated notable efficacy as radical scavengers. mdpi.com In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2-thiouracil-5-sulfonamide derivatives exhibited potent activity. mdpi.com The mechanism underlying this scavenging activity is believed to be their ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. mdpi.com
These compounds have also been shown to be effective in scavenging hydrogen peroxide (H₂O₂), a common ROS in biological systems. mdpi.com The ability to scavenge various ROS highlights the potential of these compounds to protect cells and macromolecules from oxidative damage. researchgate.net
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is a key indicator of oxidative stress. The ability to inhibit this process is a significant measure of antioxidant potential. mdpi.com A series of 2-thiouracil-5-sulfonamide derivatives were evaluated for their ability to inhibit lipid peroxidation, with several compounds showing promising activity. mdpi.com This suggests that in addition to scavenging free radicals directly, these compounds can also interfere with the cascade of oxidative damage to cellular components like lipids.
Table 2: In Vitro Antioxidant Activity of 2-Thiouracil Derivatives
| Assay | Activity |
| DPPH Radical Scavenging | Potent |
| Hydrogen Peroxide Scavenging | Effective |
| Lipid Peroxidation Inhibition | Promising |
This table summarizes the antioxidant capabilities of 2-thiouracil-5-sulfonamide derivatives as reported in in vitro studies. mdpi.com
Interactions with Biological Macromolecules
2-Thiouracil-containing nucleosides are modified units found in natural nucleic acids, particularly in transfer RNA (tRNA), where they play a crucial role in the accuracy of the translation process. oup.comnih.gov The incorporation of 2-thiouracil derivatives affects the structure and stability of DNA and RNA.
In its natural state, 2-thiouracil preferentially forms a base pair with adenine (B156593) (A) over guanine (B1146940) (G) in both RNA and DNA duplexes. oup.com This preference is a key characteristic that contributes to its biological function. The presence of 2-thiouridine (B16713) enhances the thermodynamic stability of RNA duplexes. oup.comnih.gov For example, 5-methyl-2-thiouridine (B1588163) is found in the tRNAs of thermophilic organisms, where it is thought to increase the structural stability of tRNA at high temperatures. oup.com
However, under conditions of oxidative stress, the 2-thiouracil unit can be chemically transformed (desulfured) into a 4-pyrimidinone riboside. oup.comnih.gov This transformation has significant consequences for base pairing. Studies using differential scanning calorimetry have demonstrated that upon this desulfuration, the modified base loses its preference for pairing with adenine and instead preferentially pairs with guanine. nih.govnih.gov This switch in base pairing can alter biological processes where these modified nucleic acids are involved. semanticscholar.org
The thermodynamic stability of nucleic acid duplexes is a critical factor in their biological function. nih.gov The change in Gibbs free energy (ΔG°₃₇) upon modification provides a measure of this stability. The conversion of 2-thiouracil to 4-pyrimidinone and the resulting change in base pairing partner significantly alters the thermodynamic profile of the nucleic acid duplex. nih.gov
Table 3: Base Pairing Preferences of Thiouracil Derivatives in Nucleic Acids
| Compound/Condition | Preferred Pairing Partner | Context |
| 2-Thiouracil (S2U) | Adenine (A) | Standard condition in RNA/DNA duplexes. oup.comnih.gov |
| 4-Pyrimidinone (H2U) | Guanine (G) | Formed from 2-thiouracil under oxidative stress. nih.govnih.gov |
Role in tRNA Function and Translational Regulation
The fidelity of protein synthesis is critically dependent on the precise recognition of messenger RNA (mRNA) codons by the corresponding transfer RNA (tRNA) anticodons. This intricate process is fine-tuned by a variety of post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34) of the anticodon loop. Among these, 5-substituted-2-thiouridines are a class of modified nucleosides that play a pivotal role in ensuring the accuracy and efficiency of translation. While direct research on 5-isopropyl-2-thiouracil's specific role in tRNA is limited, the function of the broader class of 5-substituted-2-thiouracils provides a strong framework for understanding its likely impact.
The substituent at the C5 position of the uracil ring is a key determinant of the conformational properties of the nucleoside, which in turn dictates the codon recognition pattern. The introduction of a sulfur atom at the 2-position of the pyrimidine ring, creating a 2-thiouracil derivative, further modulates these properties. This thionylation is known to restrict the conformational flexibility of the sugar moiety and influence the hydrogen bonding capabilities of the base.
It is well-established that 2-thiouridine modifications at the wobble position enhance the recognition of A-ending codons and prevent misreading of G-ending codons. The nature of the C5 substituent further refines this specificity. For instance, various 5-alkyl and 5-alkoxyalkyl substituents have been shown to be crucial for maintaining the correct reading frame and preventing frameshift errors during translation. The isopropyl group of 5-isopropyl-2-thiouracil, with its specific steric bulk and hydrophobicity, is expected to contribute to the precise spatial arrangement of the anticodon loop, thereby ensuring high-fidelity codon-anticodon pairing.
The table below summarizes the general functions of 5-substituted-2-thiouracil derivatives in tRNA, which are inferred to be applicable to 5-isopropyl-2-thiouracil.
| Function | Description of the Role of 5-Substituted-2-Thiouracils | Inferred Role of the 5-Isopropyl Group |
| Codon Recognition | The C5 substituent helps to orient the wobble base correctly for optimal pairing with the codon, enhancing specificity. | The steric bulk of the isopropyl group likely provides a rigid scaffold, promoting a specific conformation of the anticodon loop for precise codon recognition. |
| Translational Fidelity | The 2-thio modification and the C5-substituent work in concert to prevent misreading of near-cognate codons. | The hydrophobicity of the isopropyl group may contribute to the stability of the codon-anticodon interaction, reducing the likelihood of dissociation and translational errors. |
| Reading Frame Maintenance | Proper modification at the wobble position is critical for preventing ribosomal frameshifting. | By enforcing a specific anticodon loop structure, the 5-isopropyl modification is expected to contribute to the maintenance of the correct reading frame. |
Binding to Specific Receptor Systems (e.g., Sigma Receptors, GABA Receptor-Ionophore Complex)
While the primary biological significance of many thiouracil derivatives lies in their role as components of nucleic acids and their impact on protein synthesis, various small molecule pyrimidine derivatives have also been investigated for their interactions with different receptor systems in the central nervous system. However, specific studies on the binding of 5-isopropyl-2-thiouracil to sigma receptors or the GABA receptor-ionophore complex are not extensively documented in publicly available research. The potential for such interactions is largely inferred from structure-activity relationship studies of related pyrimidine and thiouracil compounds.
Sigma Receptors
Sigma receptors, which are broadly classified into σ1 and σ2 subtypes, are chaperone proteins in the endoplasmic reticulum that have been implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer. While a wide range of chemical scaffolds have been shown to bind to sigma receptors, there is no direct evidence to suggest that 5-isopropyl-2-thiouracil is a significant ligand for these receptors. Structure-activity relationship studies of sigma receptor ligands often highlight the importance of a basic nitrogen atom and specific hydrophobic and aromatic features, which are not prominent in the basic structure of 5-isopropyl-2-thiouracil.
GABA Receptor-Ionophore Complex
The γ-aminobutyric acid (GABA) type A (GABAA) receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain. It is the target for a wide array of drugs, including benzodiazepines and barbiturates. Pyrimidine derivatives have been explored as potential modulators of the GABAA receptor. For instance, certain barbiturates, which are pyrimidine-2,4,6-triones, are potent positive allosteric modulators of GABAA receptors.
Although direct binding data for 5-isopropyl-2-thiouracil at the GABA receptor-ionophore complex is lacking, the structural similarity of the pyrimidine core to known GABAergic drugs suggests a potential for interaction. It has been proposed that structural analogs of 5-isopropyl-2-thiouracil, such as isothiobarbamine, may exert effects on the allosteric binding site of the GABA receptor-ionophore complex. However, without experimental data, the affinity and modulatory effect of 5-isopropyl-2-thiouracil on this receptor system remain speculative.
The following table summarizes the known interactions of related compound classes with the specified receptor systems, from which potential, though unconfirmed, activities of 5-isopropyl-2-thiouracil might be hypothesized.
| Receptor System | Interaction of Related Compounds | Potential for 5-Isopropyl-2-thiouracil Interaction (Hypothetical) |
| Sigma Receptors | Various synthetic ligands with specific pharmacophoric features (e.g., basic amine, aromatic rings) bind with high affinity. | Low, based on the absence of key pharmacophoric features in its structure. |
| GABA Receptor-Ionophore Complex | Barbiturates (pyrimidine derivatives) act as positive allosteric modulators. Some pyrimidine derivatives have been investigated as ligands. | Possible, due to the shared pyrimidine core with known modulators. The nature and extent of interaction would depend on the specific contributions of the isopropyl and thio- groups to binding at a potential allosteric site. |
Preclinical Biological Evaluation and Model Systems
In Vitro Cellular Assays for Biological Activity Profiling
In vitro studies form the cornerstone of the preliminary biological evaluation of 5-Isopropyl-2-thiouracil, providing critical insights into its mechanism of action and therapeutic potential across various disease models.
The antiproliferative potential of the 2-thiouracil (B1096) scaffold has been explored through various derivatives, although data specifically on 5-Isopropyl-2-thiouracil remains limited. Research has focused on 5-substituted-2-thiouracil derivatives, which have demonstrated notable cytotoxic effects across a range of human cancer cell lines. These compounds are thought to exert their effects by inhibiting DNA synthesis. japsonline.comresearchgate.net
A series of novel 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their cytotoxic activity against four human cancer cell lines: ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2). nih.gov Several of these compounds exhibited promising anticancer activity, with some showing greater cytotoxicity against HepG2 cells than the standard reference drug, 5-Fluorouracil. nih.gov For instance, one of the most potent derivatives, compound 6e (bearing a 2,3-dichlorophenyl moiety), showed significant inhibitory activity against all four cell lines. nih.gov Similarly, another study on 2-thiouracil-5-sulfonamide isosteres found that compound 5d was highly active against both MCF-7 and HepG2 cell lines, with IC₅₀ values of 0.52 μg/mL and 0.63 μg/mL, respectively. pharmacophorejournal.com
Furthermore, newly synthesized thiopyrimidine-5-carbonitrile derivatives, which are structurally related to thiouracils, also displayed significant antiproliferative activity against the HepG2 liver cancer cell line. japsonline.com
Table 1: Cytotoxic Activity of Selected 2-Thiouracil Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Thiouracil-5-Sulfonamides | A-2780 (Ovarian) | Promising | nih.gov |
| HT-29 (Colon) | Potent | nih.gov | |
| MCF-7 (Breast) | Potent (IC₅₀: 1.05 µM for compound 6e ) | nih.gov | |
| HepG2 (Liver) | Potent (IC₅₀: 1.51 µM for compound 6e ) | nih.gov | |
| 2-Thiouracil-5-Sulfonamide Isosteres | MCF-7 (Breast) | Potent (IC₅₀: 0.52 µg/mL for compound 5d ) | pharmacophorejournal.com |
| HepG2 (Liver) | Potent (IC₅₀: 0.63 µg/mL for compound 5d ) | pharmacophorejournal.com |
Note: The table presents data for derivatives of the 2-thiouracil scaffold, not 5-Isopropyl-2-thiouracil itself.
Derivatives of 5-Isopropyl-2-thiouracil have been extensively investigated as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1). The presence of an isopropyl group at the C-5 position of the uracil (B121893) ring has been identified as a key structural feature for enhancing antiviral potency. researchgate.net
The compound 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, also known as MKC-442 or Emivirine, is a prominent non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed from this line of research. researchgate.net Structure-activity relationship (SAR) studies revealed that antiviral activity increased as the substituent size at the 5-position grew from methyl to ethyl to isopropyl. researchgate.net MKC-442 demonstrated an in vitro EC₅₀ value of 8 nM, which was 1000 times more potent than the parent HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) compounds. researchgate.net
Further synthesis of analogues aimed to improve activity against resistant viral strains. Analogues of MKC-442 where the ethoxymethyl group was replaced with allyloxymethyl moieties showed activity in the picomolar range against wild-type HIV-1 and submicromolar activity against clinically important mutant strains like Y181C and K103N. nih.gov Other modifications, such as introducing two methyl groups into the C-6-(phenylthio) ring of 1-alkoxy-5-isopropyluracil derivatives, also significantly increased anti-HIV-1 activity. acs.org
Table 2: Anti-HIV-1 Activity of Selected 5-Isopropyluracil (B100484) Derivatives
| Compound | Target | Activity (EC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| Emivirine (MKC-442) | HIV-1 Reverse Transcriptase | 8 nM | --- | researchgate.net |
| 1-(allyloxymethyl)-6-(3,5-dimethylbenzyl)-5-ethyluracil (Analogue of MKC-442) | Wild-Type HIV-1 | Picomolar range | --- | nih.gov |
| 1-(allyloxymethyl)-6-(3,5-dimethylbenzyl)-5-ethyluracil (Analogue of MKC-442) | Y181C Mutant HIV-1 | Submicromolar range | --- | nih.gov |
| 6-((3,5-dimethylphenyl)thio)-5-isopropyl-1-propoxyuracil | HIV-1 Replication | 0.064 µM | --- | acs.org |
| Double-prodrug 1 (d4T-MKC-442 conjugate) | Wild-Type HIV-1 | Good activity | Cell Line | nih.gov |
The antioxidant potential of the 2-thiouracil scaffold has been demonstrated through the evaluation of its derivatives in various in vitro assays. A novel series of 2-thiouracil-5-sulfonamides was designed and assessed for antioxidant activity using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, hydrogen peroxide (H₂O₂) scavenging, and lipid peroxidation assays. nih.govnih.gov
The results indicated that many of these derivatives possess remarkable free radical scavenging capabilities. nih.gov Specifically, out of 22 tested 2-thiouracil-5-sulfonamide derivatives, twenty showed moderate to potent activity in the DPPH assay, with IC₅₀ values ranging from 7.55 to 80.0 μg/mL. nih.gov Thiazole (B1198619) 2-thiouracils and 2-thiouracil thiosemicarbazones were among the most potent derivatives. nih.gov
In the H₂O₂ scavenging assay, aminopyridine and pyridone derivatives of 2-thiouracil exhibited scavenging activity comparable to the standard antioxidant, ascorbic acid. nih.govmdpi.com The structure-activity relationship suggests that the presence of electron-releasing groups on the phenyl ring of the derivatives enhances antioxidant activity. nih.gov
Table 3: Antioxidant Activity of Selected 2-Thiouracil-5-Sulfonamide Derivatives
| Assay | Compound Class/Derivative | Activity (IC₅₀ µg/mL) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Thiazole 2-thiouracils (e.g., 9b , 9c , 9d ) | 7.55 ± 1.70 to 10.0 ± 0.90 | nih.gov |
| Thiosemicarbazones (e.g., 5c ) | 12.0 ± 1.05 | nih.gov | |
| H₂O₂ Scavenging | Aminopyridines (e.g., 7d ) | 23.9 ± 1.34 | nih.govmdpi.com |
| Pyridones (e.g., 6d ) | 28.8 ± 1.05 | nih.govmdpi.com |
Research into the cytoprotective effects of thiouracil derivatives has yielded promising results, particularly in neuronal cell models. A study investigating the effects of various compounds on rat Gasser's ganglion neurinoma cells (RGGN-1) exposed to the pesticide deltamethrin (B41696) found that 6-isopropyl-2-thiouracil, a positional isomer of the target compound, exhibited superior cytoprotective properties.
This compound was shown to increase the survival and proliferative activity of the RGGN-1 cells in the presence of the toxin. These findings suggest a potential for such derivatives to act as antidotes in certain toxic exposures and indicate a broader neuroprotective potential that warrants further investigation. nih.govbiorxiv.orgnih.gov
Table 4: Cytoprotective Effects of 6-Isopropyl-2-thiouracil on Neuronal Cells
| Cell Model | Toxin | Observed Effect | Reference |
|---|---|---|---|
| Rat Gasser's Ganglion Neurinoma (RGGN-1) cells | Deltamethrin | Increased cell survival |
Note: The study was conducted on 6-isopropyl-2-thiouracil, a positional isomer of 5-Isopropyl-2-thiouracil.
The 2-thiouracil scaffold has been identified as a versatile inhibitor of several key enzymes implicated in various diseases.
Thyroid Peroxidase (TPO): Thiouracil and its derivatives, such as propylthiouracil, are well-established antithyroid agents that function by inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. While the class of compounds is known for this activity, specific IC₅₀ values for 5-Isopropyl-2-thiouracil against TPO were not available in the reviewed literature.
Inhibitor of DNA binding 1 (ID-1): No research findings were available in the reviewed literature regarding the inhibition of ID-1 by 5-Isopropyl-2-thiouracil or its close derivatives.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. A series of 2-thiouracil-5-sulfonamide derivatives demonstrated promising cytotoxic effects that were correlated with significant inhibitory activity against CDK2A. nih.govnih.gov Compound 6e (bearing a 2,3-dichlorophenyl group) showed the best inhibitory activity, which was comparable to the known kinase inhibitor Roscovitine. nih.gov This suggests that the anticancer effects of these compounds may be mediated, at least in part, through the induction of cell cycle arrest via CDK2 inhibition. nih.govresearchgate.net
Lipoxygenase (LPO): Lipoxygenases are enzymes involved in the inflammatory cascade. A series of 2-thiouracil-5-sulfonamides were evaluated for their ability to inhibit 15-lipoxygenase (15-LOX). nih.govresearchgate.net Several derivatives, particularly thiazole 2-thiouracils, demonstrated significant inhibitory activity, with IC₅₀ values superior to the standard inhibitor, quercetin. nih.govmdpi.com Molecular docking studies supported these findings, showing that the most potent compounds fit well into the active site of the human 15-LOX enzyme. nih.gov
Table 5: Enzymatic Inhibition by 2-Thiouracil Derivatives
| Enzyme Target | Compound Class/Derivative | Activity (IC₅₀) | Reference |
|---|---|---|---|
| CDK2A | 2-Thiouracil-5-Sulfonamide (6e ) | 0.11 ± 0.01 µM | nih.gov |
| CDK2A | Roscovitine (Standard) | 0.10 ± 0.01 µM | nih.gov |
| 15-Lipoxygenase | Thiazole 2-thiouracil (9b ) | 6.0 ± 0.80 µg/mL | nih.gov |
| 15-Lipoxygenase | Thiazole 2-thiouracil (9c ) | 7.0 ± 0.75 µg/mL | nih.gov |
In Vivo Preclinical Animal Models
While extensive in vivo data for 5-Isopropyl-2-thiouracil is not widely published, studies on related substituted thiouracil derivatives provide evidence of their biological activity in preclinical animal models for various applications.
For instance, a series of thiouracil derivatives were evaluated in a streptozotocin-induced diabetic rat model for their ability to inhibit the dipeptidyl peptidase IV (DPP-IV) enzyme. Certain compounds, when administered at a single dose, significantly reduced glucose excursion during an oral glucose tolerance test, demonstrating in vivo efficacy for this therapeutic target. nih.gov
In another application, the in vivo potential of thiouracils for medical imaging has been explored. While not the isopropyl derivative, studies have utilized radioiodine-labeled 5-iodo-2-thiouracil as a potential tracer for the noninvasive imaging of malignant melanoma in murine models. This highlights the utility of the thiouracil scaffold for developing agents for in vivo diagnostics.
These examples, though not on the exact title compound, underscore the potential of the substituted 2-thiouracil core structure to yield pharmacologically active agents that are effective in in vivo systems.
Evaluation of Thyroid Hormone Regulation in Hyperthyroid Animal Models
Thiouracil and its derivatives are historically recognized for their antithyroid properties. acs.org The primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), an essential enzyme for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). who.int By blocking TPO, these compounds prevent the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroid hormones. Additionally, some derivatives, like propylthiouracil, can inhibit the peripheral conversion of T4 to the more active T3. who.int
Studies on various substituted 2-thiouracils have been conducted to evaluate their antithyroid potency. Research involving the synthesis of 5- and 6-substituted 2-thiouracils was undertaken to identify compounds with potential therapeutic value for hyperthyroidism. acs.org In one such investigation, various 5-halogeno-2-thiouracil derivatives were tested in rats and found to possess antithyroid activity, as measured by an increase in thyroid weight and a decrease in thyroidal iodine content. oup.comoup.com While these halogenated derivatives were somewhat less potent than the parent 2-thiouracil, their activity confirmed that substitution at the 5-position is compatible with antithyroid effects. oup.com The evaluation of compounds like 5-Isopropyl-2-thiouracil fits within this research paradigm, aiming to modulate the efficacy and safety profile of antithyroid drugs. acs.orgacs.org
Animal models of hyperthyroidism, often induced by administering thyroid hormones or using goitrogenic agents, are standard for testing these compounds. who.intromj.org In these models, key parameters such as serum levels of T3, T4, and thyroid-stimulating hormone (TSH) are measured, alongside histological examination of the thyroid gland. who.intnih.gov For instance, in rats treated with propylthiouracil, a significant decrease in serum T3 and T4 levels and an increase in TSH levels are observed, which are hallmark indicators of an antithyroid effect. who.intnih.gov
Table 1: Effects of Thiouracil Derivatives on Thyroid Function in Rats
| Compound | Effect on Thyroid Weight | Effect on Thyroid Iodine | Relative Potency |
|---|---|---|---|
| 2-Thiouracil | Increase | Decrease | Standard |
| 6-Methyl-2-thiouracil | Increase | Decrease | Standard |
| 5-Bromo-2-thiouracil | Increase | Decrease | Appreciable, but less than 2-thiouracil |
| 5-Chloro-2-thiouracil | Increase | Decrease | Weaker than 2-thiouracil |
| 5-Iodo-2-thiouracil | Increase | Decrease | Weaker than 2-thiouracil |
This table is based on findings from studies on halogenated thiouracil derivatives and serves as a representative example of evaluation parameters. oup.comoup.com
Assessment of Nootropic, Anxiolytic, and Actoprotective Effects in Behavioral Animal Models
Recent research has expanded the scope of thiouracil derivatives beyond thyroid regulation, investigating their potential effects on the central nervous system. Derivatives of 5-isopropyl-2-thiouracil have been evaluated for nootropic (cognitive-enhancing), anxiolytic (anxiety-reducing), and actoprotective (performance-enhancing) properties. acs.org
In studies using mouse models of social depression, certain pyrimidine (B1678525) thioethers derived from 5-isopropyl-2-thiouracil demonstrated promising results. acs.org These compounds were observed to increase motor and exploratory activity and improve performance in a sucrose (B13894) preference test, which is indicative of antidepressant-like effects. acs.org Furthermore, these derivatives showed minimal acute toxicity. acs.org
Specific derivatives of 6-hydroxy-5-isopropyl-2-thiouracil have also been synthesized and tested, with some compounds exhibiting anxiolytic properties in animal models. researchgate.net The evaluation of such compounds typically involves a battery of behavioral tests in rodents. science.gov
Table 2: Behavioral Effects of 5-Isopropyl-2-thiouracil Derivatives in Animal Models
| Compound Type | Animal Model | Observed Effects | Potential Application |
|---|---|---|---|
| Pyrimidine thioethers from 5-isopropyl-2-thiouracil | Mouse model of social depression | Increased motor and exploratory activity, improved sucrose preference | Antidepressant, Nootropic, Actoprotective |
| Derivative of 6-hydroxy-5-isopropyl-2-thiouracil | Not specified | Anxiolytic properties | Anxiolytic |
This table summarizes findings on the CNS effects of 5-isopropyl-2-thiouracil derivatives. acs.orgresearchgate.net
The search for new psychotropic medications with a multifaceted profile, combining antidepressant, nootropic, and anxiolytic effects, drives this area of research. researchgate.net The structural backbone of thiouracil is being explored as a privileged scaffold for developing such novel therapeutic agents. researchgate.net
Studies on Cytoprotection in Animal Models of Induced Cellular Stress or Damage
The cytoprotective potential of thiouracil derivatives has been another area of preclinical investigation. These studies assess the ability of the compounds to protect cells from various toxins or stressors.
In one key study, the cytoprotective properties of 6-isopropyl-2-thiouracil , a close structural isomer of the target compound, were evaluated. rjpbcs.com This compound demonstrated significant protective effects on rat Gasser's ganglion neurinoma cells that were exposed to the pesticide deltamethrin. rjpbcs.com It was found to increase the survival and proliferative activity of these neuronal cells under toxic conditions, suggesting its potential as an antidote for certain types of cellular damage. rjpbcs.com
The experimental model involved culturing immortalized rat Gasser's ganglion neurinoma cells (RGGN-1) and exposing them to deltamethrin with or without the test compounds. rjpbcs.com The cytoprotective efficacy was measured by assessing cell viability, proliferation index, and cytotoxicity index. rjpbcs.com
Table 3: Cytoprotective Effects of 6-Isopropyl-2-thiouracil on Deltamethrin-Treated Neuronal Cells
| Parameter | Control (Deltamethrin only) | Deltamethrin + 6-Isopropyl-2-thiouracil | Interpretation |
|---|---|---|---|
| Cell Viability | Reduced | Significantly Increased | Compound protects cells from toxin-induced death. |
| Proliferation Index | Reduced | Significantly Increased | Compound promotes cell growth despite the presence of the toxin. |
| Cytotoxicity Index | High | Reduced | Compound mitigates the toxic effect of deltamethrin. |
This table is based on the reported findings for 6-isopropyl-2-thiouracil and illustrates the parameters used to assess cytoprotection. rjpbcs.com
Furthermore, other derivatives, such as S-carboxyalkyl derivatives of 2-thiouracil, have been synthesized and evaluated for their cytotoxicity and antioxidant activities. researchgate.net While some of these compounds were found to be non-cytotoxic and possessed radical scavenging activity, this line of research highlights the broader interest in the protective potential of the thiouracil scaffold against cellular stress and damage. researchgate.netahajournals.org
Computational Chemistry and Molecular Modeling of 5 Isopropyl 2 Thiouracil
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of 5-isopropyl-2-thiouracil at the atomic and electronic levels.
DFT calculations allow for the determination of various electronic properties and reactivity descriptors that characterize the behavior of 5-isopropyl-2-thiouracil. While specific studies on the 5-isopropyl derivative are limited, insights can be drawn from research on the parent 2-thiouracil (B1096) and its other derivatives. researchgate.netresearchgate.net These studies utilize quantum chemical methods to define a range of molecular orbital (MO) descriptors that describe the shape, reactivity, and binding characteristics of the molecule. researchgate.net
Key electronic properties and reactivity descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, identifying positive and negative regions that are important for intermolecular interactions.
| Reactivity Descriptor | Definition | Significance for 5-Isopropyl-2-Thiouracil |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack. The sulfur atom and the N1 and N3 positions are potential sites. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack. The C2, C4, and C6 positions of the pyrimidine (B1678525) ring are potential sites. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Electron Density | Distribution of electrons in the molecule | Highlights nucleophilic and electrophilic centers, guiding predictions of reaction mechanisms. |
This table is a generalized representation based on the expected electronic properties of thiouracil derivatives and may not reflect experimentally verified data for 5-Isopropyl-2-thiouracil specifically.
Thiouracil derivatives, including 5-isopropyl-2-thiouracil, can exist in different tautomeric forms. The most common are the keto-thione, enol-thione, keto-thiol, and enol-thiol forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.net
For the parent 2-thiouracil, studies have shown that the diketo (oxo-thione) tautomer is the most stable form in both the gas phase and solution. researchgate.net The relative free energies indicate that the thiol tautomers are energetically less favorable by a significant margin. researchgate.net The presence of the isopropyl group at the C5 position is not expected to dramatically alter this preference, though it may have a minor influence on the tautomeric equilibrium.
| Tautomeric Form | General Structure | Predicted Relative Stability |
| Keto-thione | C=O and C=S groups | Most stable tautomer |
| Enol-thione | C-OH and C=S groups | Less stable |
| Keto-thiol | C=O and C-SH groups | Less stable |
| Enol-thiol | C-OH and C-SH groups | Least stable |
This table illustrates the general tautomeric possibilities and their predicted stability based on studies of related thiouracil compounds. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as 5-isopropyl-2-thiouracil, might bind to a protein target and the stability of the resulting complex.
Molecular docking studies on derivatives of 2-thiouracil have been conducted to explore their potential as inhibitors of various enzymes. nih.govnih.gov These studies computationally place the ligand into the binding site of a protein and score the different poses based on factors like intermolecular forces and shape complementarity. This allows for the prediction of the preferred binding mode and an estimation of the binding affinity. For instance, derivatives of 2-thiouracil have been docked into the active sites of enzymes like HIV reverse transcriptase and cyclin-dependent kinases (CDKs). nih.govnih.gov While specific docking studies on 5-isopropyl-2-thiouracil are not widely reported, the general principles from related compounds can be applied. The isopropyl group would likely influence the binding orientation and affinity due to its size and hydrophobicity.
Once a plausible binding mode is identified through docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govacs.org MD simulations provide a more detailed picture of the key molecular interactions that stabilize the complex, such as:
Hydrogen Bonds: The thiouracil ring contains hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups) that can form crucial interactions with amino acid residues in the protein's active site.
Hydrophobic Interactions: The isopropyl group provides a hydrophobic moiety that can interact favorably with nonpolar pockets within the binding site.
π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Simulations on related thiouracil derivatives have highlighted the importance of these interactions in their inhibitory activity. nih.govnih.gov
| Interaction Type | Potential Interacting Groups on 5-Isopropyl-2-Thiouracil | Example Protein Residues |
| Hydrogen Bonding | N1-H, N3-H, C4=O, C2=S | Asp, Glu, Ser, Thr, Asn, Gln, Main chain amides/carbonyls |
| Hydrophobic Interactions | Isopropyl group, pyrimidine ring | Val, Leu, Ile, Ala, Phe |
| π-π Stacking | Pyrimidine ring | Phe, Tyr, Trp |
This table outlines the potential molecular interactions based on the structure of 5-Isopropyl-2-thiouracil and general protein binding site characteristics.
Theoretical Studies on Nucleic Acid Interactions
Theoretical studies on 2-thiouracil and its derivatives have explored their interactions with nucleic acids like DNA and RNA. oup.comsemanticscholar.orgnih.govnih.gov These investigations are significant because 5-substituted-2-thiouridines are found naturally in tRNA and play a role in the regulation of translation. oup.comsemanticscholar.orgnih.gov
Quantum chemical calculations and molecular mechanics modeling have been used to assess the energies of base pairing between thiouracil derivatives and standard nucleobases. oup.comsemanticscholar.org These studies have shown that 2-thiouracil preferentially pairs with adenine (B156593) over guanine (B1146940) in RNA and DNA duplexes. oup.comsemanticscholar.orgnih.gov The sulfur atom at the C2 position is a key contributor to the thermodynamic stability of these pairings.
| Interaction with Nucleic Acids | Key Features | Significance |
| Base Pairing | Preferential pairing with adenine. oup.comsemanticscholar.orgnih.gov | Important for understanding its role in potential therapeutic applications targeting nucleic acids and its function in modified tRNAs. |
| Duplex Stability | The 2-thio modification generally enhances the thermodynamic stability of RNA duplexes. oup.com | The isopropyl group may further modulate this stability through steric and hydrophobic effects. |
| Conformational Effects | The bulk of the isopropyl group could influence the local conformation of the nucleic acid helix. | This could affect recognition by enzymes or other binding partners. |
This table summarizes the theoretical understanding of thiouracil-nucleic acid interactions, with inferences for the 5-isopropyl derivative.
Computational Assessment of Base Pairing Energies and Duplex Stability
Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are instrumental in determining the intrinsic stability of base pairs. These calculations provide insights into the hydrogen bonding energies between 5-isopropyl-2-thiouracil and its canonical partners, adenine and guanine.
The presence of the sulfur atom at the C2 position of the uracil (B121893) ring is known to alter the electronic distribution and the hydrogen bonding pattern compared to canonical uracil. Generally, 2-thiouracil (S2U) derivatives exhibit a preference for pairing with adenine. researchgate.netsemanticscholar.orgoup.com This preference is a key factor in the enhanced thermodynamic stability of RNA duplexes containing S2U-A pairs. semanticscholar.org The sulfur atom, being a weaker hydrogen bond acceptor than oxygen, subtly modifies the geometry and energy of the Watson-Crick base pair.
The addition of a bulky, hydrophobic isopropyl group at the C5 position introduces further steric and electronic effects. While direct computational studies on the base pairing energies of 5-isopropyl-2-thiouracil are limited, research on other 5-alkyl-substituted nucleosides provides valuable context. A study on various C7-substituted 7-deaza-guanine analogs, which are structurally distinct but provide insight into the effects of alkyl substitutions, found that methyl, ethyl, and propyl groups could strengthen pairing, whereas the bulkier isopropyl group led to a reduction in pairing strength. oup.com This suggests that the steric hindrance from the isopropyl group in 5-isopropyl-2-thiouracil could potentially lead to a slight destabilization of the base pair compared to smaller alkyl substitutions like a methyl group.
| Duplex Type | Melting Temperature (Tm) °C | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG°37 (kcal/mol) |
|---|---|---|---|---|
| U-A | 55.0 | -55.5 | -157.1 | -8.6 |
| S2U-A | 59.5 | -62.3 | -175.4 | -10.1 |
| U-G (wobble) | 40.5 | -42.1 | -122.5 | -5.6 |
| S2U-G (wobble) | 42.5 | -44.2 | -128.9 | -5.8 |
Table 1: Thermodynamic parameters for the thermal dissociation of RNA duplexes containing uracil (U) or 2-thiouracil (S2U) paired with adenine (A) or guanine (G). Data is generalized from studies on 2-thiouracil-containing RNA duplexes. semanticscholar.org
The data illustrates that the 2-thiouracil modification generally enhances the stability of the duplex, particularly when paired with adenine. semanticscholar.org The introduction of the 5-isopropyl group would further modulate these values. It is hypothesized that the hydrophobic nature of the isopropyl group could enhance stacking interactions with adjacent bases, potentially offsetting some of the steric strain introduced into the base pairing geometry.
Conformational Analysis of 5-Isopropyl-2-Thiouracil within RNA/DNA Structures
A critical aspect of 2-thiouridine-containing nucleosides is their pronounced preference for the C3'-endo sugar pucker conformation. asm.org This conformation is characteristic of A-form RNA helices and contributes to improved base stacking, which in turn enhances the thermodynamic stability of the duplex. semanticscholar.org It is anticipated that 5-isopropyl-2-thiouridine would also favor the C3'-endo conformation, thus pre-organizing the nucleotide for incorporation into an A-form helix.
The bulky isopropyl group at the C5 position is expected to have a significant impact on the local conformation. In the context of a duplex, this group resides in the major groove. Its presence could influence the hydration spine and interactions with proteins or other molecules that bind in the major groove. MD simulations would be crucial to elucidate the precise orientation of the isopropyl group and its dynamic behavior within the groove.
The table below summarizes the expected conformational preferences of a nucleotide containing 5-isopropyl-2-thiouracil within a nucleic acid duplex, based on known effects of 2-thiouracil and 5-alkyl substitutions.
| Structural Parameter | Expected Conformation/Effect | Rationale |
|---|---|---|
| Sugar Pucker | Predominantly C3'-endo | Characteristic of 2-thiouridine (B16713) derivatives, promoting A-form helical geometry. asm.org |
| Glycosidic Bond | Anti conformation | Standard conformation for pyrimidines in a Watson-Crick pair. |
| Backbone Torsion Angles | Consistent with A-form or B-form helix depending on the duplex type (RNA or DNA) | The core backbone structure is maintained, with local perturbations possible. |
| Helical Twist | Potentially altered locally | Steric bulk of the isopropyl group may induce minor changes in the twist between adjacent base pairs. |
| Major Groove Width | Locally altered | The 5-isopropyl group protrudes into the major groove, affecting its width and accessibility. |
Table 2: Predicted conformational characteristics of 5-isopropyl-2-thiouracil within a nucleic acid duplex.
Future Research Directions and Translational Perspectives in Academic Context
Exploration of Novel Synthetic Routes for Complex 5-Isopropyl-2-Thiouracil Derivatives
The conventional synthesis of 5-isopropyl-2-thiouracil typically relies on the condensation of a β-ketoester, such as ethyl 2-isopropyl-4-phenyl-3-oxobutyrate, with thiourea (B124793) in the presence of a base like sodium ethoxide. oup.com While effective for producing the core structure, the increasing demand for structurally diverse analogs for comprehensive structure-activity relationship (SAR) studies necessitates the development of more sophisticated synthetic strategies.
Future synthetic explorations are anticipated to leverage combinatorial chemistry and multi-step synthetic sequences to generate extensive libraries of novel 5-isopropyl-2-thiouracil derivatives. bioorganica.org.ua These methodologies facilitate systematic modifications at key positions of the thiouracil ring, offering a high-throughput platform for discovering compounds with enhanced biological activity. Techniques such as S-alkylation and N-alkylation have already proven effective in creating derivatives with potential antibacterial and antiviral properties. ekb.eg
Moreover, the application of modern synthetic methods, including palladium-catalyzed cross-coupling reactions , is expected to enable the introduction of a wider array of functional groups that are not readily accessible through traditional condensation approaches. researchgate.net This is exemplified in the synthesis of S-DABO derivatives, where strategic modifications, such as the introduction of an isopropyl group at the C-5 position, have been shown to enhance the binding affinity for target enzymes. oup.com
| Synthetic Approach | Description | Potential Advantages |
| Combinatorial Chemistry | Simultaneous synthesis of a large number of different but structurally related molecules. | Rapid generation of large compound libraries for high-throughput screening. |
| Multi-Step Synthesis | A sequence of chemical reactions to build complex molecules from simpler starting materials. | Allows for precise control over the final structure and the introduction of complex functional groups. |
| Palladium-Catalyzed Cross-Coupling | A class of reactions that form carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. | Enables the synthesis of derivatives with a wide range of substituents that are difficult to introduce otherwise. |
Advanced Mechanistic Studies using Omics Technologies in Preclinical Models
A comprehensive understanding of the molecular mechanisms underpinning the biological effects of 5-isopropyl-2-thiouracil and its derivatives is paramount for their rational development. The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, provides a powerful systems-level approach to unravel these intricate mechanisms.
Transcriptomic profiling can elucidate global changes in gene expression following treatment with a 5-isopropyl-2-thiouracil derivative. nih.gov Innovative techniques such as "mouse thiouracil (TU) tagging" enable the in vivo labeling and subsequent purification of cell type-specific RNA, offering a dynamic view of the transcriptional response to the compound within a specific cellular context. nih.govnih.govresearchgate.net This can pinpoint the signaling pathways and cellular processes modulated by the drug.
Proteomic analyses , often utilizing methods like two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) coupled with mass spectrometry, can identify alterations in the protein landscape of cells or tissues upon drug exposure. mdpi.comcaltech.edu Such studies can reveal the downstream functional consequences of the compound's activity and help in the identification of potential biomarkers for efficacy or toxicity. For instance, treating cancer cell lines with thiouracil derivatives can lead to changes in proteins that regulate the cell cycle and apoptosis. mdpi.com
Metabolomic profiling serves as a complementary approach by analyzing the global shifts in small-molecule metabolites. This provides insights into how the compound impacts cellular metabolism and can uncover metabolic vulnerabilities that could be exploited for therapeutic benefit.
Rational Design of Multi-Targeting Agents based on the 5-Isopropyl-2-Thiouracil Scaffold
The paradigm of "one drug, one target" is increasingly being challenged by the development of multi-targeting agents, which can simultaneously modulate multiple pathological pathways. This approach is particularly relevant for complex diseases such as cancer. The 5-isopropyl-2-thiouracil scaffold serves as an excellent starting point for the rational design of such multi-functional molecules. mdpi.comekb.eg
By integrating structural information from various biological targets, medicinal chemists can design and synthesize hybrid compounds that fuse the 5-isopropyl-2-thiouracil core with other pharmacophores. This strategy has been successfully employed with the broader thiouracil class to develop dual inhibitors of key cancer-related enzymes like BRD4 and PLK1. mdpi.com For example, structure-based design has led to the creation of novel 5-arylethylidene-amino-2-thiopyrimidine-4-ones with dual inhibitory activity. mdpi.com
Computational modeling and detailed structure-activity relationship (SAR) studies are indispensable in this design process. researchgate.net These tools allow researchers to predict how different chemical modifications to the 5-isopropyl-2-thiouracil structure will influence its binding affinity and selectivity for various targets. The ultimate goal is to engineer a single therapeutic agent that can offer enhanced efficacy and a lower propensity for the development of drug resistance. The design of rigid scaffolds is also emerging as a promising strategy for the development of macrocyclic kinase inhibitors. nih.gov
Development of Advanced Preclinical Models for Comprehensive Evaluation
A significant hurdle in drug development is the translation of promising preclinical findings into clinical success. The use of advanced preclinical models that more accurately mirror human disease is crucial for improving the predictive power of these early-stage evaluations.
Patient-derived organoids (PDOs) are three-dimensional cultures established from patient tumors that retain the cellular and architectural heterogeneity of the original tissue. nih.govnih.gov PDOs are becoming increasingly valuable for preclinical drug screening, offering the potential to predict patient-specific responses to treatment. nih.gov The evaluation of 5-isopropyl-2-thiouracil derivatives across a diverse panel of PDOs can provide crucial data on their efficacy in different disease subtypes and aid in the identification of response biomarkers.
Patient-derived xenografts (PDXs) , created by implanting patient tumor tissue into immunodeficient mice, are another high-fidelity preclinical model. championsoncology.commdpi.com PDX models have demonstrated a remarkable ability to recapitulate the genomic and histopathological characteristics of the original human tumor, making them a robust platform for in vivo efficacy testing. championsoncology.commdpi.com The concept of "co-clinical trials," where patients and their corresponding PDX models are treated concurrently, provides a powerful framework for correlating preclinical data with clinical outcomes and for studying mechanisms of drug resistance. nih.govnih.govwustl.edu The implementation of PDX models in co-clinical trial settings could significantly accelerate the clinical development of therapies based on the 5-isopropyl-2-thiouracil scaffold by providing strong, clinically relevant preclinical data. nih.govresearchgate.net
| Preclinical Model | Description | Key Advantage for 5-Isopropyl-2-Thiouracil Evaluation |
| Patient-Derived Organoids (PDOs) | 3D cell cultures from patient tumors that mimic the original tissue architecture and heterogeneity. | Enables high-throughput screening and assessment of patient-specific responses to derivatives. |
| Patient-Derived Xenografts (PDXs) | Patient tumor tissue implanted and grown in immunodeficient mice. | Provides in vivo efficacy data in a model that closely resembles the human tumor microenvironment. |
| Co-Clinical Trials | Parallel treatment of patients and their corresponding PDX models. | Allows for direct correlation of preclinical and clinical outcomes, accelerating drug development. |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 5-Isopropyl-2-thiouracil?
To confirm purity and structural fidelity, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and mass spectrometry (MS) for molecular weight validation. Melting point analysis can further corroborate identity. For thiouracil derivatives, ensure sulfur-specific detectors (e.g., inductively coupled plasma mass spectrometry) are employed if trace impurities are suspected .
Q. How can researchers optimize synthesis protocols for 5-Isopropyl-2-thiouracil to improve yield and selectivity?
Optimize reaction conditions by systematically varying solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity), temperature (40–80°C for controlled kinetics), and catalysts (e.g., thiourea derivatives). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, employ recrystallization in ethanol-water mixtures to enhance purity. For reproducibility, document deviations from protocols in similar thiouracil syntheses .
Q. What factors influence the stability of 5-Isopropyl-2-thiouracil under different storage conditions?
Stability is pH-dependent: avoid alkaline conditions to prevent thiol group oxidation. Store in inert atmospheres (argon or nitrogen) at –20°C to minimize degradation. Use amber vials to block UV-induced isomerization. Pre-formulation studies should assess hygroscopicity and thermal stability via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. What computational modeling approaches are validated for predicting the reactivity of 5-Isopropyl-2-thiouracil in biological systems?
Density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies with enzymes like thyroid peroxidase or xanthine oxidase may elucidate binding affinities. Validate predictions using experimental kinetics (e.g., enzyme inhibition assays) and cross-reference with PubChem’s computed properties for analogous thiouracils .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for 5-Isopropyl-2-thiouracil?
Investigate pharmacokinetic factors (e.g., bioavailability, metabolic clearance) using LC-MS/MS to quantify plasma concentrations. Compare tissue distribution profiles via radiolabeled studies. Validate in vitro models (e.g., hepatocyte assays) for metabolic stability. Contradictions may arise from species-specific metabolism or off-target effects in vivo .
Q. What experimental strategies are recommended to elucidate the mechanism of action of 5-Isopropyl-2-thiouracil at the molecular level?
Combine enzyme inhibition assays (e.g., thyroid peroxidase activity measurements) with structural studies (X-ray crystallography or cryo-EM of enzyme-ligand complexes). Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways. RNA-seq or proteomics can identify downstream gene/protein expression changes in treated cell lines .
Q. How can researchers systematically resolve contradictions in reported biological activities of 5-Isopropyl-2-thiouracil across studies?
Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell line variability). Replicate conflicting studies with standardized protocols (e.g., NCCLS guidelines for bioactivity assays). Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) to validate results. Cross-reference with databases like NIST for validated spectral data .
Q. What safety protocols are essential for handling 5-Isopropyl-2-thiouracil in laboratory settings?
Adopt OSHA-compliant practices: use fume hoods for weighing, nitrile gloves, and lab coats. Monitor airborne exposure with sulfur-specific sensors. Store separately from oxidizers. Dispose of waste via EPA-approved methods for thiol-containing compounds. Reference Safety Data Sheets (SDS) for acute toxicity (H302) and carcinogenicity (H351) precautions .
Methodological Notes
- Data Validation : Cross-check experimental results with PubChem’s computed properties and NIST’s reference spectra to minimize instrumental artifacts .
- Reproducibility : Pre-register synthesis and assay protocols in repositories like protocols.io to align with FAIR principles .
- Ethical Compliance : Confirm that biological studies adhere to institutional guidelines for thiouracil derivatives, which may require IACUC or IRB approvals due to thyroid-related effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
